molecular formula C18H14BrN3S B2427837 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207003-39-1

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2427837
CAS No.: 1207003-39-1
M. Wt: 384.3
InChI Key: GNTZZXQPZOZNTH-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1H-imidazole core functionalized with a 4-bromophenyl group at position 5, a p-tolyl group at the 1-position, and a (thio)acetonitrile moiety at the 2-position. With a molecular formula of C18H14BrN3S and a molecular weight of approximately 384.29 g/mol, it serves as a versatile building block for the synthesis of more complex molecules . The core structural motif of thio-substituted imidazoles is associated with a broad spectrum of biological activities. Research on analogous compounds has demonstrated potent and significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as antifungal activity . Furthermore, such derivatives are being investigated for their anticancer potential, with studies indicating mechanisms that may include the induction of apoptosis and disruption of cancer cell proliferation pathways . The presence of the bromophenyl group enhances the potential for further functionalization via metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate for exploring structure-activity relationships in pharmaceutical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct thorough safety evaluations before handling.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3S/c1-13-2-8-16(9-3-13)22-17(12-21-18(22)23-11-10-20)14-4-6-15(19)7-5-14/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTZZXQPZOZNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation via Cyclocondensation

The imidazole scaffold is typically constructed through cyclocondensation of α-diketones with amines. For this compound, 1-(4-bromophenyl)-2-(para-tolylamino)ethan-1-one serves as the diketone precursor.

Procedure :

  • React 4-bromophenylglyoxal (1.0 equiv.) with para-toluidine (1.1 equiv.) in refluxing ethanol (12 h).
  • Acidify with HCl to precipitate the imine intermediate.
  • Oxidize using MnO₂ in dichloromethane to yield 1-(4-bromophenyl)-2-(para-tolyl)imidazole .

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 18–24 h
Purification Column chromatography (hexane/EtOAc 4:1)

Thioacetonitrile Functionalization

The thioether linkage is introduced via nucleophilic substitution between imidazole-2-thiol and bromoacetonitrile.

Optimized Protocol :

  • Generate imidazole-2-thiol in situ by treating the imidazole precursor with Lawesson’s reagent (1.2 equiv.) in THF (0°C to rt, 4 h).
  • Add bromoacetonitrile (1.5 equiv.) and triethylamine (2.0 equiv.) in acetonitrile.
  • Reflux for 6 h, followed by quenching with ice-water.

Critical Parameters :

  • Solvent Choice : Acetonitrile improves nucleophilicity of thiolate vs. DMF or DMSO.
  • Base Impact : Triethylamine yields higher purity than K₂CO₃ (89% vs. 76% HPLC).

Side Reactions :

  • Over-alkylation at N3 imidazole position (controlled by stoichiometry).
  • Hydrolysis of nitrile to amide under prolonged heating.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A patent-derived method (WO2019097306A2) combines imidazole formation and thiolation in a single vessel:

  • Mix 4-bromobenzaldehyde (1.0 equiv.), para-toluidine (1.1 equiv.), and thiourea (1.3 equiv.) in acetic acid.
  • Add bromoacetonitrile (1.5 equiv.) and H₂O₂ (0.5 equiv.) at 80°C for 8 h.

Advantages :

  • Reduced purification steps (crude purity >85%).
  • 22% cost savings versus stepwise synthesis.

Limitations :

  • Lower regioselectivity (5:1 ratio of 1,5- vs. 1,4-isomer).

Transition Metal-Catalyzed Coupling

A Chinese patent (CN102887896B) employs Pd(OAc)₂ to couple pre-formed imidazole with thiocyanatoacetonitrile:

  • Synthesize 2-iodoimidazole via iodination of the parent compound.
  • React with thiocyanatoacetonitrile (1.2 equiv.), Pd(OAc)₂ (5 mol%), and Xantphos in toluene (100°C, 12 h).

Performance Metrics :

Metric Pd-Catalyzed vs. Classical
Yield 78% vs. 72%
Reaction Time 12 h vs. 18 h
Catalyst Cost $12/g vs. N/A

Purification and Characterization

Recrystallization vs. Chromatography

  • Ethyl acetate/hexane (1:3) recrystallization delivers 94–96% purity but only 55% recovery.
  • Silica gel chromatography (hexane/EtOAc gradient) achieves >99% purity at 85% recovery.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89 (d, J=8.4 Hz, 2H, BrPh-H), 7.32 (d, J=8.0 Hz, 2H, tolyl-H), 4.13 (s, 2H, SCH₂CN).
  • HRMS : m/z calculated for C₁₈H₁₃BrN₃S [M+H]⁺: 414.9912; found: 414.9908.

Industrial-Scale Considerations

A gram-scale synthesis (RSC Adv. 2023) highlights:

  • Solvent Recycling : Acetonitrile recovery via distillation reduces waste by 40%.
  • Catalyst Loading : Co(OAc)₂ at 5 mol% enables turnover numbers >1,200.
  • Safety : Bromoacetonitrile requires handling under N₂ due to lachrymatory effects.

Chemical Reactions Analysis

Key Reaction Parameters

Optimization of synthesis involves critical parameters to maximize yield and purity:

Parameter Typical Range Impact
Temperature0°C–room tempControls reaction selectivity
Reaction Time30–60 minutesInfluences conversion efficiency
SolventDichloromethaneFacilitates reagent solubility
Base/QuenchingK₂CO₃, Na₂SO₃Neutralizes byproducts

These parameters are validated through thin-layer chromatography (TLC) monitoring .

Reactivity and Substituent Effects

The compound’s reactivity is influenced by its substituents:

  • 4-Bromophenyl Group : Electron-withdrawing bromine enhances electrophilicity at the imidazole ring.

  • p-Tolyl Group : Electron-donating methyl group stabilizes the imidazole core, potentially affecting nucleophilic substitution rates.

Comparative studies on similar heterocycles (e.g., thiazoles) suggest that substituents modulate biological activity via electronic effects . For example, nitro (electron-withdrawing) and methoxy (electron-donating) groups enhance antimicrobial potency by altering lipophilicity and molecular interactions .

Substituent Effect on Reactivity
4-BromophenylIncreases electrophilic character
p-TolylStabilizes imidazole via electron donation

Potential Reaction Pathways

The compound’s functional groups enable diverse chemical transformations:

  • Nucleophilic Substitution : The thioether sulfur may act as a leaving group, enabling substitution with other nucleophiles (e.g., amines, alcohols).

  • Electrophilic Aromatic Substitution : Bromophenyl and p-tolyl substituents direct electrophiles to specific positions on the imidazole ring.

  • Coupling Reactions : The nitrile group could participate in cyanation or cross-coupling reactions to introduce new functional groups.

Mechanistic parallels to triazole derivatives suggest potential for Eschenmoser coupling (e.g., forming diazenyl derivatives) or hydrazinecarbothioamide transformations .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exhibit significant anticancer properties. A notable study evaluated its cytotoxic effects against various cancer cell lines:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 50 µM. The derivative containing the bromophenyl group showed an IC50 value of 25 µM against MCF-7 cells, indicating its potential as a therapeutic agent .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural characteristics suggest potential effectiveness against both gram-positive and gram-negative bacteria:

  • Case Study 2 : Related thioether compounds demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. This antimicrobial activity is attributed to the compound's ability to interact with specific molecular targets involved in microbial resistance .

Summary of Findings

Application AreaFindings
AnticancerSignificant cytotoxicity against MCF-7 and A549 cell lines with IC50 values between 10 to 50 µM.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC as low as 12.5 µg/mL.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((5-(4-fluorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
  • 2-((5-(4-methylphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

Uniqueness

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, allowing for the development of a wide range of derivatives with diverse properties.

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a notable member of the imidazole derivatives, characterized by its unique thioether linkage and aromatic substituents. This article explores its biological activity, particularly its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22BrN3OS
  • Molecular Weight : 456.4 g/mol
  • Structure : The compound features an imidazole ring, a thioether functional group, and multiple aromatic rings which contribute to its biological activities.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds display MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation : The compound has demonstrated the ability to inhibit biofilm formation, which is critical in treating chronic infections .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
12a0.0195E. coli
150.0048Bacillus mycoides

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.

  • Cell Lines Tested : Notably, compounds with imidazole cores have been tested against MCF-7 breast cancer cells, showing significant cytotoxicity .

Table 2: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-715
Compound BHeLa20

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound has been assessed for anti-inflammatory properties.

  • Mechanism of Action : The imidazole ring is known to interact with various enzymes involved in inflammatory pathways, potentially leading to reduced inflammation .

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study synthesized various thioether-linked imidazoles and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets for antimicrobial drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazole ring formation via condensation of glyoxal derivatives and substituted amines. Subsequent steps include thioether formation (using acetonitrile derivatives with thiols under basic conditions, e.g., K₂CO₃ in DMF) and introduction of the 4-bromophenyl and p-tolyl groups via nucleophilic substitution. Reaction parameters such as temperature (60–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for thiol:imidazole) significantly impact yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and regioselectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Thin-Layer Chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Methodological Answer : The compound is a solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH (2–12) and temperature (-20°C to 25°C) reveal degradation via hydrolysis of the thioether linkage under acidic conditions. Storage in inert atmospheres (N₂) at -20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally analogous imidazole derivatives?

  • Methodological Answer : Discrepancies may arise from substituent effects (e.g., bromine vs. chlorine on aromatic rings) or assay conditions. Systematic Structure-Activity Relationship (SAR) studies, coupled with molecular docking simulations, can isolate critical pharmacophores. For example, replacing the 4-bromophenyl group with 4-chlorophenyl in analogues reduces anticancer potency by ~40%, suggesting halogen size impacts target binding .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use kinetic assays (e.g., enzyme inhibition with IC₅₀ determination) and cellular thermal shift assays (CETSA) to identify protein targets. For example, in vitro studies on kinase inhibition (e.g., EGFR or BRAF) require ATP-competitive binding assays with fluorescence polarization readouts. Transcriptomic profiling (RNA-seq) of treated cancer cells can identify downstream pathways .

Q. How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • In vitro : Microsomal stability assays (human liver microsomes) assess metabolic half-life (t₁/₂). Caco-2 cell permeability models predict oral bioavailability.
  • In vivo : Rodent PK studies with LC-MS/MS quantification of plasma concentrations. Toxicity screening includes Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) .

Q. What computational methods are effective for predicting reactivity and regioselectivity in derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and predict reaction pathways. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while Molecular Dynamics (MD) simulations model solvent effects on reaction kinetics .

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